1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is a β-diketone derivative characterized by a central propane-1,3-dione scaffold substituted with a 5-chloro-2-hydroxyphenyl group at position 1 and a 3-methylphenyl group at position 2.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-2-4-11(7-10)15(19)9-16(20)13-8-12(17)5-6-14(13)18/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDHEGDQSUGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357986 | |
| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420825-19-0 | |
| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 5-chloro-2-hydroxybenzaldehyde and 3-methylbenzaldehyde. The key steps involve:
Condensation Reaction: The two aldehydes are condensed in the presence of a base catalyst to form an intermediate Schiff base.
Oxidation: The Schiff base is then oxidized using an oxidizing agent such as chromium trioxide (CrO₃) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also employed to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at the ortho, meta, or para positions of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂), and sodium hypochlorite (NaOCl) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed:
Quinones: Oxidation products such as 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)quinone.
Alcohols and Amines: Reduction products like 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propanol or 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propanamine.
Substituted Derivatives: Various substituted benzophenones with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione exhibit promising anticancer activities. A study highlighted its effectiveness against various cancer cell lines, suggesting that the compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. The mechanism of action often involves the modulation of key signaling pathways associated with cancer proliferation and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Experimental data suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Materials Science
Synthesis of Novel Polymers
The compound serves as a building block in the synthesis of novel polymers with unique properties. Its chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical strength. Studies have shown that incorporating this compound into polymeric materials can significantly improve their performance in various applications, including coatings and composites .
Dyes and Pigments
Another application lies in the development of dyes and pigments. The structural characteristics of this compound allow it to be used as a chromophore in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light at specific wavelengths makes it suitable for creating vibrant colors in various materials .
Analytical Chemistry
Reagent in Chemical Analysis
This compound is utilized as a reagent in various chemical analyses due to its ability to form stable complexes with metal ions. It has been employed in spectrophotometric assays for the quantification of metals in environmental samples, demonstrating high sensitivity and selectivity .
Chromatographic Applications
In chromatography, this compound is used as a stationary phase modifier to enhance separation efficiency. Its incorporation into chromatographic systems has been shown to improve resolution between closely eluting compounds, making it valuable in both research and industrial laboratories .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biochemical studies, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Selected Analogues
Physical and Chemical Properties
Substituents significantly influence physical properties:
- Melting Points :
- Solubility: Chloro and hydroxy groups enhance polarity, improving ethanol/water solubility, critical for biological applications .
Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, also known as a diketone derivative, has garnered attention due to its structural features that suggest potential biological activities. The compound's molecular formula is C16H13ClO3, with a molecular weight of approximately 288.72 g/mol. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and relevant case studies.
Structural Characteristics
The compound features a chloro-substituted phenolic group and two carbonyl groups typical of diketones. Its unique structure allows for various interactions with biological molecules, potentially leading to diverse pharmacological effects.
Structural Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | C15H11ClO3 | Lacks methyl substitution on the second ring |
| 1-(4-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | C16H14O3 | Different substitution pattern on the phenolic ring |
| 1-(4-Chlorophenyl)-3-(4-methylphenyl)propane-1,3-dione | C16H14ClO2 | Chlorine substitution on a different phenol |
Synthesis Methods
Several methods have been reported for synthesizing this compound. These include:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones under acidic or basic conditions.
- Substitution Reactions : Chlorination of phenolic compounds followed by methylation.
Antioxidant Activity
Compounds with similar structural motifs often exhibit antioxidant properties due to their ability to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Properties
Diketones and phenolic compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit essential enzymes.
Enzyme Inhibition
The presence of carbonyl groups in diketones allows them to act as enzyme inhibitors. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, which could be explored further for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological implications of diketone derivatives:
- Study on Antioxidant Activity : A study comparing various diketones showed that certain structural modifications enhanced their ability to scavenge free radicals significantly .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antibiotics .
- Enzyme Interaction Studies : Investigations into the inhibition of specific enzymes by diketone derivatives revealed promising results in modulating metabolic pathways linked to diseases such as diabetes and cancer .
Q & A
Advanced Research Question
- Chloro Group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
- Methyl Phenyl Group : Electron-donating effects may stabilize radical intermediates in antioxidant assays .
Experimental Design : Synthesize analogs (e.g., replacing chloro with nitro or methyl with ethyl) and compare bioactivity data. Use QSAR models to predict activity trends .
What analytical techniques are recommended for characterizing this compound and its derivatives?
Basic Research Question
- Structural Confirmation : ¹H/¹³C NMR for aromatic proton environments, FT-IR for carbonyl stretching (~1700 cm⁻¹) .
- Purity Assessment : HPLC-UV or LC/MS with ≥95% purity thresholds .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .
How can lab-scale synthesis be scaled up while maintaining yield and purity?
Advanced Research Question
- Process Optimization : Use continuous flow reactors to enhance heat/mass transfer and reduce side products .
- Purification Scaling : Replace recrystallization with flash chromatography or simulated moving bed (SMB) systems .
How should researchers address contradictions in reported bioactivity data?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
